

# Crystal structure of 5-methoxy-1,3,4-thiadiazol-2(3H)-one

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## Compound of Interest

Compound Name: 5-methoxy-1,3,4-thiadiazol-2(3H)-one

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An In-Depth Technical Guide to the Crystal Structure of **5-methoxy-1,3,4-thiadiazol-2(3H)-one**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities. This guide provides a comprehensive technical overview of the crystal structure of a key derivative, **5-methoxy-1,3,4-thiadiazol-2(3H)-one**. We delve into its molecular architecture, the intricacies of its supramolecular assembly via hydrogen bonding, and the experimental methodologies for its synthesis and crystallization. This document serves as a critical resource for researchers engaged in the structural analysis and development of novel therapeutics based on the thiadiazole scaffold.

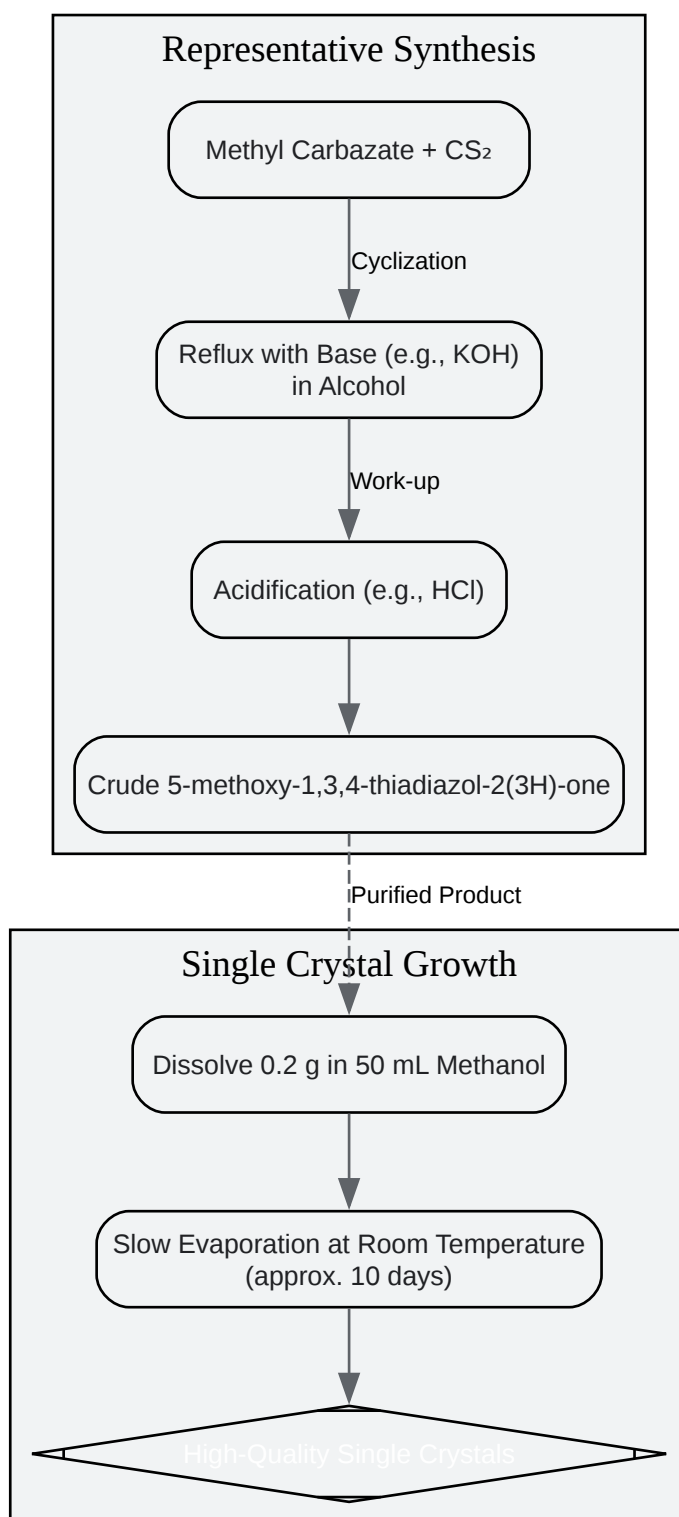
## Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif that constitutes the core of numerous biologically active molecules. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, antitubercular, and anticancer activities.<sup>[1]</sup> The unique electronic and structural features of the

thiadiazole ring, which allow it to act as a hydrogen bond acceptor and a rigid linker, contribute to its successful application in drug design. **5-methoxy-1,3,4-thiadiazol-2(3H)-one**, with the chemical formula  $C_3H_4N_2O_2S$ , is a significant member of this class.[2][3] Beyond its potential pharmacological relevance, it is a key intermediate in the synthesis of the herbicide fluthiacet-ethyl.[2][3] A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent analogues.

## Synthesis and Crystallization Workflow

The synthesis and subsequent crystallization of **5-methoxy-1,3,4-thiadiazol-2(3H)-one** are critical preliminary steps for its structural elucidation. While the exact synthesis by Zhu et al. (2011) is cited in the crystallographic literature, the specific details are not widely available.[2][3] Therefore, a representative protocol based on the synthesis of analogous 5-alkoxy-1,3,4-thiadiazole derivatives is presented below. This is followed by the specific, published method for obtaining single crystals suitable for X-ray diffraction.



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Caption: General workflow for the synthesis and crystallization of **5-methoxy-1,3,4-thiadiazol-2(3H)-one**.

## Representative Synthesis Protocol

The synthesis of 5-alkoxy-1,3,4-thiadiazol-2-ones can be achieved by the cyclization of the corresponding alkoxycarbonylhydrazine with carbon disulfide. The following protocol is adapted from established methods for similar structures.<sup>[4]</sup>

- **Reaction Setup:** A solution of methyl carbazate (1 equivalent) is prepared in a suitable alcohol, such as methanol.
- **Cyclization:** To this solution, carbon disulfide (CS<sub>2</sub>, ~1.1 equivalents) is added, followed by the addition of a methanolic solution of a base, such as potassium hydroxide (KOH).
- **Reflux:** The reaction mixture is heated to reflux and maintained for several hours (typically 6-8 h) to ensure complete cyclization.
- **Work-up:** After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.
- **Purification:** The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

## Single Crystal Growth Protocol

The protocol for obtaining high-quality single crystals, as described in the definitive crystallographic study, is as follows:<sup>[2][3]</sup>

- **Dissolution:** 0.2 grams of purified **5-methoxy-1,3,4-thiadiazol-2(3H)-one** is dissolved in 50 mL of methanol.
- **Slow Evaporation:** The solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly over a period of approximately 10 days.
- **Crystal Formation:** This slow evaporation method yields colorless crystals suitable for single-crystal X-ray diffraction analysis.

## Spectroscopic and Physical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound before proceeding to crystallographic analysis. While published spectra for this specific molecule are not readily available, its characteristic spectroscopic features can be predicted based on its structure and data from closely related analogues.[5][6]

Property	Data/Expected Value	Source
Molecular Formula	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub> S	[2][3]
Molecular Weight	132.16 g/mol	[2][3]
<sup>1</sup> H NMR	Expected: δ ~10-12 ppm (br s, 1H, N-H), δ ~4.0 ppm (s, 3H, O-CH <sub>3</sub> ).	Inferred from analogues[4]
<sup>13</sup> C NMR	Expected: δ ~165-175 ppm (C=O), δ ~155-165 ppm (C-OCH <sub>3</sub> ), δ ~55-60 ppm (O-CH <sub>3</sub> ).	Inferred from analogues[4]
FTIR (cm <sup>-1</sup> )	Expected: ~3100-3200 (N-H stretch), ~1700 (C=O stretch), ~1550-1600 (C=N stretch).	Inferred from analogues[4]
Mass Spec (EI)	Expected M <sup>+</sup> at m/z = 132.	[2][3]

## Crystallographic and Structural Analysis

The definitive crystal structure of **5-methoxy-1,3,4-thiadiazol-2(3H)-one** was determined by single-crystal X-ray diffraction. The key findings from this analysis provide a detailed picture of its solid-state conformation and intermolecular interactions.[2][3]

## Crystal Data and Structure Refinement

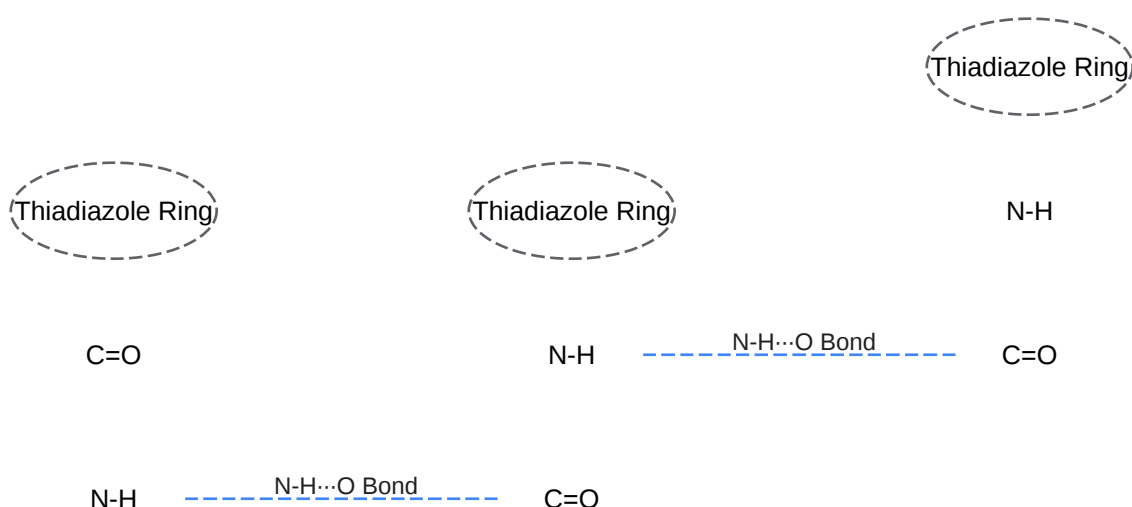
The compound crystallizes in the hexagonal system, which is relatively uncommon for small organic molecules. The crystallographic data are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub> S	[2][3]
Formula Weight	132.16	[2][3]
Temperature	293 K	[2][3]
Crystal System	Hexagonal	[2][3]
Space Group	P6 <sub>1</sub>	[3]
a (Å)	11.9240 (17)	[2][3]
c (Å)	20.111 (4)	[2][3]
Volume (Å <sup>3</sup> )	2476.3 (7)	[2][3]
Z	18	[2][3]
R-factor (R <sub>1</sub> )	0.056	[3]
wR <sub>2</sub> (all data)	0.133	[3]

## Molecular and Supramolecular Structure

The most striking feature of the crystal structure is that the asymmetric unit contains three independent molecules of **5-methoxy-1,3,4-thiadiazol-2(3H)-one**. [2][3] Each of these molecules features an approximately planar five-membered thiadiazole ring, with root-mean-square deviations of 0.0051(1) Å, 0.0044(1) Å, and 0.0111(1) Å for the three molecules, respectively. [2]

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds. Specifically, the N-H group of the thiadiazole ring acts as a hydrogen bond donor, while the exocyclic carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. These N—H···O interactions are the primary force driving the supramolecular assembly. [2][3] These interactions link the individual molecules into layers that stack along the c-axis of the unit cell, creating a stable, layered crystalline architecture. [2][3]



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Caption: Intermolecular N-H...O hydrogen bonding network between adjacent molecules.

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